molecular formula C7H14N2 B1211506 1,5-Diazabicyclo[3.3.1]nonane CAS No. 281-17-4

1,5-Diazabicyclo[3.3.1]nonane

Cat. No. B1211506
CAS RN: 281-17-4
M. Wt: 126.2 g/mol
InChI Key: HYTQTNKKOHXGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-diazabicyclo[3.3.1]nonane is a diazabicyclononane.

Scientific Research Applications

1. Liposomal Delivery Systems

1,5-Diazabicyclo[3.3.1]nonane derivatives have been used in the development of liposomal delivery systems. These systems are designed to release water-soluble compounds in response to external stimuli, such as a change in pH. The incorporation of certain 1,5-Diazabicyclo[3.3.1]nonane derivatives into liposomal membranes has shown to significantly increase membrane permeability under specific conditions (Veremeeva et al., 2021).

2. Nicotinic Acetylcholine Receptor (nAChR) Ligands

Research has indicated that 1,5-Diazabicyclo[3.3.1]nonane is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds with this scaffold can have high affinities and selectivity for specific nAChR subtypes. This makes them potentially useful for developing treatments targeting these receptors (Eibl et al., 2013).

3. Synthesis of Heterocyclic Compounds

1,5-Diazabicyclo[3.3.1]nonane has been utilized in the synthesis of various heterocyclic compounds, including dinitro derivatives and diazaadamantanes. These compounds have applications in different areas of chemistry and materials science (Kuznetsov et al., 1990).

4. X-Ray Diffraction Studies

The compound has been subject to X-ray diffraction studies to understand its structural properties. These studies provide insights into the molecular structure and potential applications of 1,5-Diazabicyclo[3.3.1]nonane derivatives in material science and pharmacology (Cadenas-Pliego et al., 1993).

5. Development of Photobase Generators

1,5-Diazabicyclo[3.3.1]nonane derivatives have been developed as photobase generators, which have applications in photochemistry and material sciences. These compounds are synthesized through specific reactions and characterized for their structure and photosensitivities (Xiao-qing, 2013).

properties

CAS RN

281-17-4

Product Name

1,5-Diazabicyclo[3.3.1]nonane

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

1,5-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14N2/c1-3-8-5-2-6-9(4-1)7-8/h1-7H2

InChI Key

HYTQTNKKOHXGKR-UHFFFAOYSA-N

SMILES

C1CN2CCCN(C1)C2

Canonical SMILES

C1CN2CCCN(C1)C2

Other CAS RN

281-17-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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